6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of boronic esters and their subsequent coupling with halides in the presence of a palladium catalyst .
Chemical Reactions Analysis
6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as a serotonin reuptake inhibitor, similar to other phenylmorpholines, and produce antidepressant-like effects .
Comparison with Similar Compounds
Similar compounds to 6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one include other indole derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but differ in their specific substituents and biological activities. For instance, compounds like 2-phenyl-3,6-dimethylmorpholine and N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea have unique properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20F3NO |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
6,6-dimethyl-2-phenyl-1-[3-(trifluoromethyl)phenyl]-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C23H20F3NO/c1-22(2)13-20-18(21(28)14-22)12-19(15-7-4-3-5-8-15)27(20)17-10-6-9-16(11-17)23(24,25)26/h3-12H,13-14H2,1-2H3 |
InChI Key |
NTSJWMDOUHJDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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